

Application Notes and Protocols for TES-d15 in Protein Binding Assays

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Compound of Interest

Compound Name: **TES-d15**

Cat. No.: **B12297144**

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Introduction

TES-d15 is a novel synthetic small molecule designed as a potent and selective inhibitor of the hypothetical kinase, Target Protein-1 (TP-1). TP-1 is a key enzyme implicated in the "Pro-Growth Signaling Pathway," which is frequently dysregulated in various proliferative diseases. Understanding the binding characteristics of **TES-d15** to TP-1 is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for characterizing the interaction between **TES-d15** and its target protein using established biophysical and biochemical assays. The methodologies described herein are essential for determining binding affinity, kinetics, and thermodynamic properties, which are critical parameters for lead optimization and establishing structure-activity relationships (SAR).

Mechanism of Action

TES-d15 is designed to bind to the ATP-binding pocket of the TP-1 kinase domain, preventing the phosphorylation of its downstream substrate and thereby inhibiting the pro-growth signaling cascade. The binding is reversible and driven by a combination of hydrophobic interactions and hydrogen bonds.^[1] The affinity and residence time of **TES-d15** within the binding pocket are key determinants of its biological efficacy.

Experimental Protocols

A variety of biophysical and biochemical assays can be employed to characterize the binding of **TES-d15** to TP-1.[2][3][4][5] The following protocols describe three common methods: Thermal Shift Assay (TSA) for initial screening and validation of binding, Surface Plasmon Resonance (SPR) for detailed kinetic analysis, and Isothermal Titration Calorimetry (ITC) for thermodynamic characterization.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay is used to rapidly assess the binding of **TES-d15** to TP-1 by measuring the change in the protein's thermal stability upon ligand binding.[6][7]

Objective: To determine if **TES-d15** binds to and stabilizes TP-1, and to quantify the change in melting temperature (ΔT_m).

Materials:

- Purified TP-1 protein
- **TES-d15** compound stock solution (e.g., 10 mM in DMSO)
- SYPRO Orange dye (5000x stock)[6]
- Assay Buffer (e.g., 25 mM HEPES pH 7.25, 100 mM NaCl, 1 mM DTT)[8]
- 96-well qPCR plates
- Real-time PCR instrument[6]

Protocol:

- Prepare a master mix containing the TP-1 protein and SYPRO Orange dye in the assay buffer. The final concentration of TP-1 should be between 2-5 μ M and the final SYPRO Orange concentration should be 2x-5x.[6]
- Dispense 40 μ L of the master mix into each well of a 96-well qPCR plate.[6]

- Prepare a serial dilution of **TES-d15** in assay buffer. Add 10 μ L of the **TES-d15** dilution or vehicle control (DMSO) to the appropriate wells. The final concentration of **TES-d15** should typically range from 0.1 to 100 μ M.
- Seal the plate, centrifuge briefly, and incubate at room temperature for 30 minutes.
- Place the plate in a real-time PCR instrument.
- Set up the instrument to perform a melt curve analysis. A typical protocol involves an initial hold at 25°C for 2 minutes, followed by a ramp up to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each increment.[6]
- Analyze the data by plotting fluorescence versus temperature. The melting temperature (T_m) is the midpoint of the unfolding transition. Calculate the ΔT_m by subtracting the T_m of the control (protein + vehicle) from the T_m of the protein with **TES-d15**.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions in real time. [5]

Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) of the **TES-d15** and TP-1 interaction.

Materials:

- SPR instrument (e.g., Biacore)[4]
- Sensor chip (e.g., CM5 chip)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Purified TP-1 protein
- **TES-d15** compound stock solution
- Running Buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

Protocol:

- Immobilize the TP-1 protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a target immobilization level that will yield a maximal response (R_{max}) of approximately 100 RU.
- Prepare a series of **TES-d15** dilutions in running buffer. A typical concentration range would be 0.1 to 10 times the expected K_D .
- Perform a binding analysis cycle for each concentration of **TES-d15**. Each cycle consists of:
 - Association: Inject the **TES-d15** solution over the sensor surface for a defined period to monitor the binding event.
 - Dissociation: Inject running buffer over the surface to monitor the dissociation of the **TES-d15/TP-1** complex.
 - Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound **TES-d15**.
- Include several buffer-only injections (blanks) for double referencing.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a , k_d) and the affinity (K_D).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[2]

Objective: To determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the **TES-d15** and TP-1 interaction.

Materials:

- ITC instrument
- Purified TP-1 protein

- **TES-d15** compound
- Dialysis buffer (e.g., 25 mM HEPES pH 7.25, 100 mM NaCl)

Protocol:

- Thoroughly dialyze the TP-1 protein against the ITC running buffer. Dissolve **TES-d15** in the same final dialysis buffer.
- Load the TP-1 solution into the sample cell of the ITC instrument (typically at a concentration of 10-20 μ M).
- Load the **TES-d15** solution into the injection syringe (typically at a concentration 10-15 times that of the protein).
- Set the experimental parameters, including temperature, stirring speed, and injection volume.
- Perform a series of injections of **TES-d15** into the sample cell containing TP-1.
- Record the heat change after each injection.
- Integrate the raw data to obtain a plot of heat change per mole of injectant versus the molar ratio of **TES-d15** to TP-1.
- Fit the binding isotherm to a suitable model to determine the thermodynamic parameters.

Data Presentation

The following tables summarize hypothetical data for the binding of **TES-d15** to TP-1, as would be obtained from the described assays.

Table 1: Thermal Shift Assay Data for **TES-d15** Binding to TP-1

TES-d15 Concentration (μ M)	T_m (°C)	ΔT_m (°C)
0 (Vehicle)	42.5	0.0
1	44.0	1.5
5	46.8	4.3
10	48.2	5.7
25	49.5	7.0
50	50.1	7.6
100	50.3	7.8

Table 2: Kinetic and Affinity Data from SPR Analysis

Analyte	k_a (1/Ms)	k_d (1/s)	K_D (nM)
TES-d15	1.2×10^5	6.0×10^{-4}	5.0

Table 3: Thermodynamic Parameters from ITC Analysis

Parameter	Value
Stoichiometry (n)	1.05
Affinity (K_D) (nM)	6.2
Enthalpy (ΔH) (kcal/mol)	-8.5
Entropy (ΔS) (cal/mol·deg)	15.2

Visualizations

Experimental Workflow

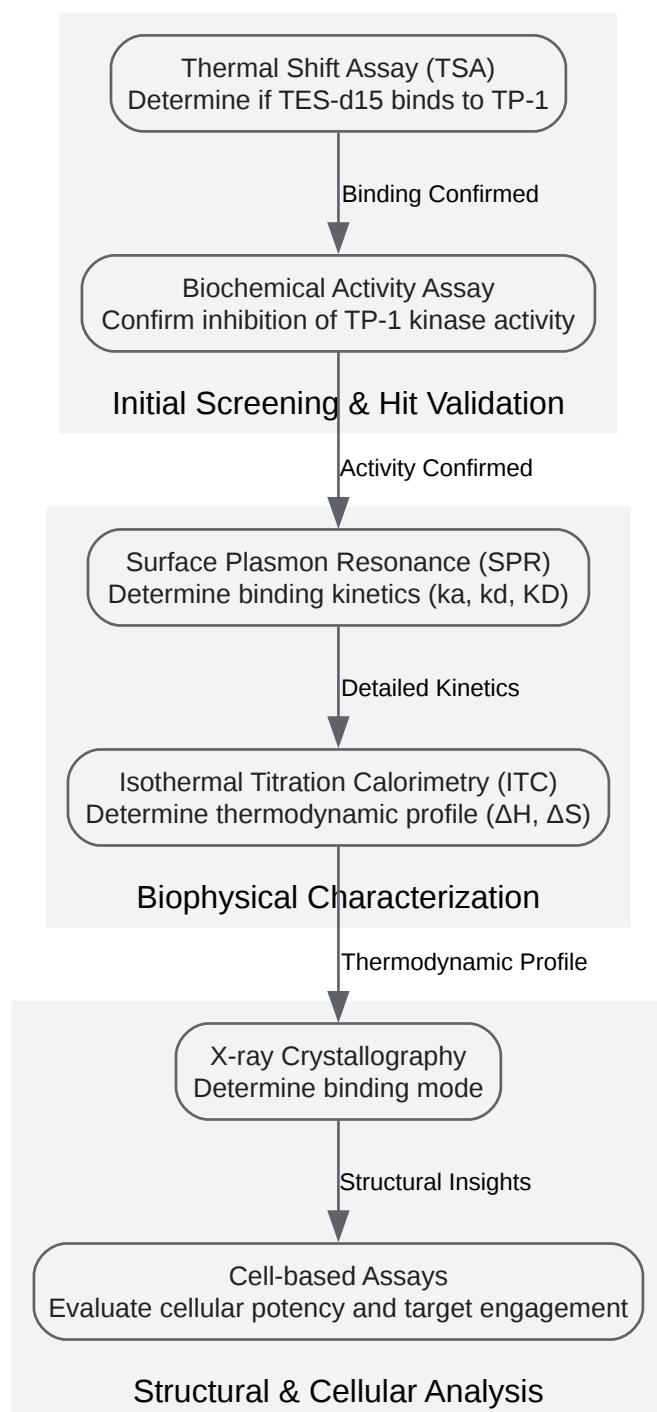


Figure 1. Experimental Workflow for TES-d15 Characterization

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Caption: Workflow for characterizing a novel protein inhibitor.

Hypothetical Signaling Pathway

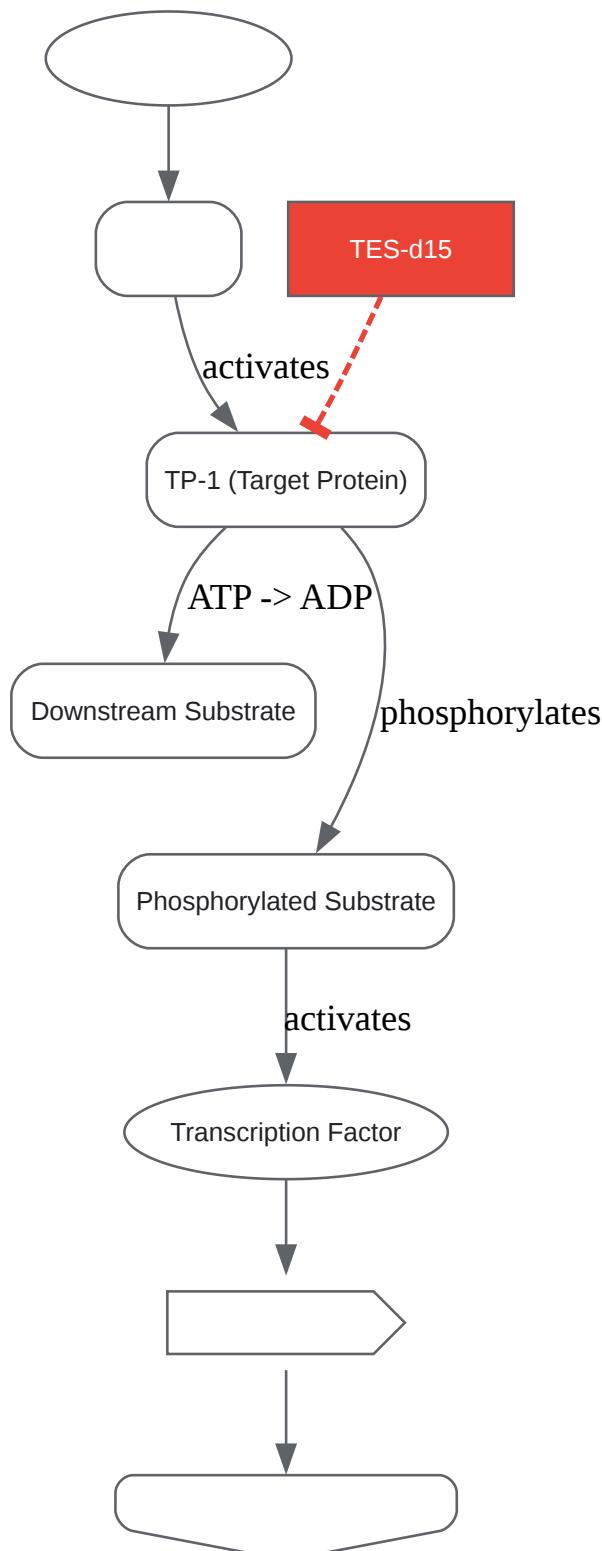


Figure 2. Hypothetical Pro-Growth Signaling Pathway

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Caption: Inhibition of the TP-1 kinase by **TES-d15**.

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